molecular formula C16H15Cl2N3O4 B2541803 1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-40-5

1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2541803
CAS RN: 1105212-40-5
M. Wt: 384.21
InChI Key: XRLGGRJKHCDPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C16H15Cl2N3O4 and its molecular weight is 384.21. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Weak Hydrogen Bonds and Stacking Interactions in Carbohydrazides

Research on a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides highlighted the occurrence of weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These findings have implications for understanding the molecular structure and reactivity of similar compounds, potentially informing the design of new materials with specific properties (Nogueira et al., 2015).

Antiviral Evaluation of Hydrazides and Derivatives

A study on sugar uracil-1-ylmethylhydrazones and their oxadiazoline derivatives, including the synthesis from carbethoxymethyluracils, revealed moderate antiviral activities against hepatitis B virus. This suggests a potential research avenue for the development of novel antiviral agents using similar chemical frameworks (Ali, Amer, & Abdel-Rahman, 2007).

Antimicrobial and Antimycobacterial Activity

Nicotinic acid hydrazide derivatives have been synthesized and shown to exhibit antimicrobial and antimycobacterial activity. This underscores the potential of such compounds, including the one , in the development of new therapeutic agents (R.V.Sidhaye et al., 2011).

Coordination and Spectroscopic Studies

Investigations into the coordination properties of certain carbohydrazides toward metal ions, such as iron(III), through computational, spectrometric, and spectroscopic methods have provided insights into their complexation behavior and potential applications in material science and catalysis (Benković et al., 2020).

Corrosion Protection and Computational Approach

Carbohydrazide-pyrazole compounds have demonstrated significant corrosion protection behavior for mild steel in acidic solutions, highlighting their potential as corrosion inhibitors. The combination of electrochemical methods and computational approaches offers a comprehensive understanding of their protective mechanisms (Paul, Yadav, & Obot, 2020).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N'-(2-methoxyacetyl)-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O4/c1-25-9-14(22)19-20-15(23)11-3-2-6-21(16(11)24)8-10-4-5-12(17)13(18)7-10/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLGGRJKHCDPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.